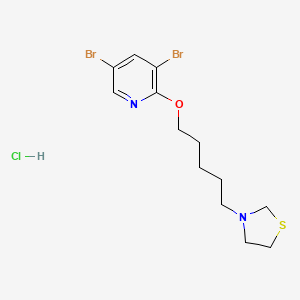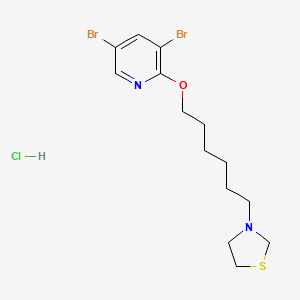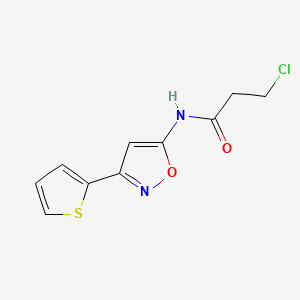
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine is a chemical compound with the molecular formula C11H30N2Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a propane-1,3-diamine backbone, with additional methyl groups on the nitrogen atoms. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Propane-1,3-diamine+2(Trimethylsilyl chloride)→N 1 ,N 3 -Dimethyl-N 1 ,N 3 -bis(trimethylsilyl)propane-1,3-diamine+2(Hydrochloric acid)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N1,N~3~-dimethylpropane-1,3-diamine derivatives.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups provide steric protection, allowing for selective reactions at the nitrogen atoms. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(trimethylsilyl)propane-1,3-diamine is unique due to the presence of trimethylsilyl groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups.
Propiedades
Número CAS |
36147-71-4 |
|---|---|
Fórmula molecular |
C11H30N2Si2 |
Peso molecular |
246.54 g/mol |
Nombre IUPAC |
N,N'-dimethyl-N,N'-bis(trimethylsilyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H30N2Si2/c1-12(14(3,4)5)10-9-11-13(2)15(6,7)8/h9-11H2,1-8H3 |
Clave InChI |
RNOHCQRNMNBGAX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCN(C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




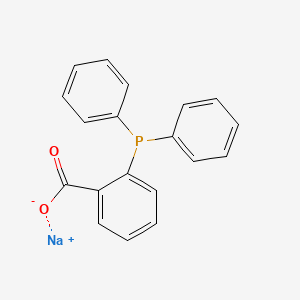

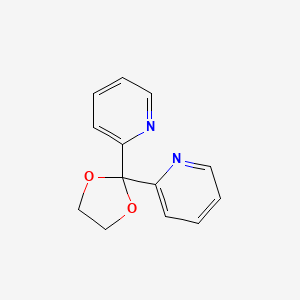
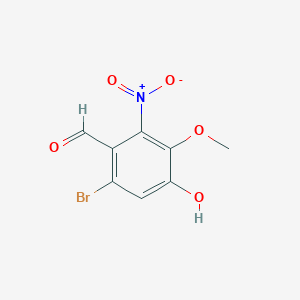
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
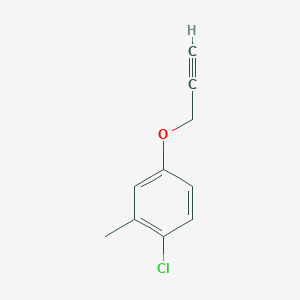
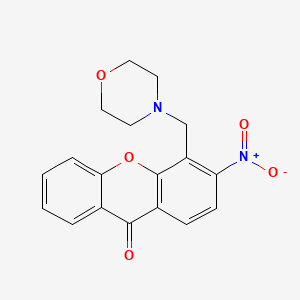
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
